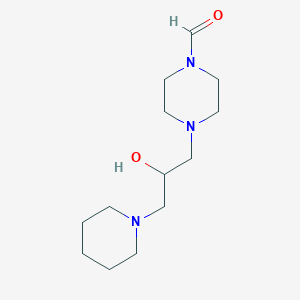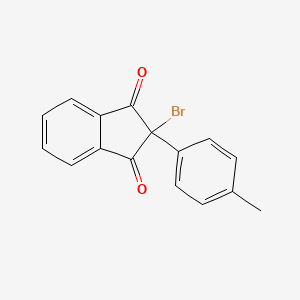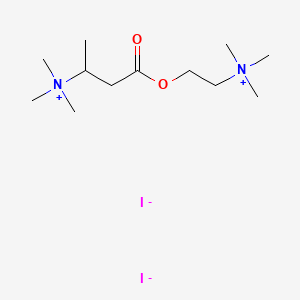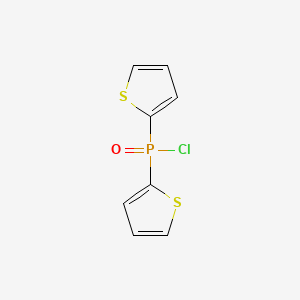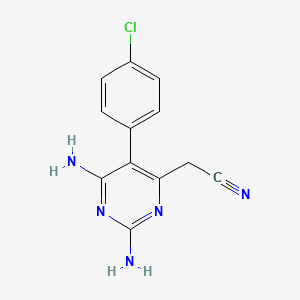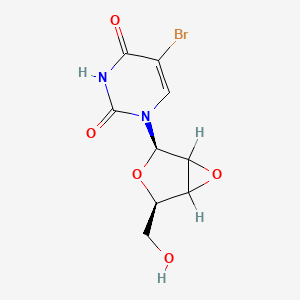
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the replication of viruses or the proliferation of cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Bromination: The pyrimidine derivative is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Glycosylation: The brominated pyrimidine is then glycosylated with a protected sugar derivative, such as 2,3-anhydro-beta-D-lyxofuranose, under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using glycosidases.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thio, or other substituted derivatives.
Oxidation Products: Oxidized forms of the sugar moiety or the pyrimidine ring.
Reduction Products: Reduced forms of the sugar moiety or the pyrimidine ring.
Hydrolysis Products: Free pyrimidine base and sugar derivatives.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- has several applications in scientific research:
Antiviral Research: It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It can inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Biochemical Studies: It can be used as a probe to study nucleic acid interactions and enzyme mechanisms.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
作用机制
The compound exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations that inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases. The pathways involved often include the inhibition of nucleic acid synthesis and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-fluoro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-chloro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-iodo-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- lies in its bromine atom, which can participate in unique substitution reactions not possible with other halogenated analogs. This allows for the synthesis of a diverse array of derivatives with potential therapeutic applications.
属性
CAS 编号 |
26301-92-8 |
|---|---|
分子式 |
C9H9BrN2O5 |
分子量 |
305.08 g/mol |
IUPAC 名称 |
5-bromo-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9BrN2O5/c10-3-1-12(9(15)11-7(3)14)8-6-5(17-6)4(2-13)16-8/h1,4-6,8,13H,2H2,(H,11,14,15)/t4-,5?,6?,8-/m1/s1 |
InChI 键 |
SKRTYOMHKSSCJF-LVHTXCCMSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C3C(O3)[C@H](O2)CO)Br |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C3C(O3)C(O2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


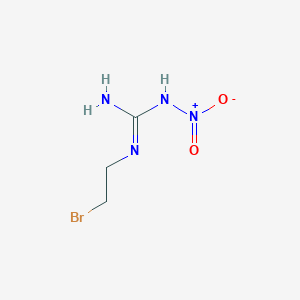
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
